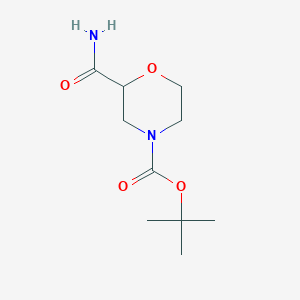

4-Boc-2-carbamoylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-carbamoylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWWTDBVKVWIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Boc-2-carbamoylmorpholine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Boc-2-carbamoylmorpholine, a key intermediate in the development of various pharmaceutically active compounds. The morpholine scaffold, particularly when functionalized at the 2-position with a carbamoyl group, is a privileged structure in medicinal chemistry, notably in the design of renin inhibitors.[1] This document outlines a reliable and scalable synthetic route, commencing from readily available starting materials. The guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for each transformation. Emphasis is placed on robust and reproducible methodologies amenable to a drug discovery and development setting.

Introduction: The Significance of the 2-Carbamoylmorpholine Scaffold

The morpholine ring is a versatile heterocyclic motif frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The introduction of a carbamoyl group at the 2-position of the morpholine ring has proven to be a particularly fruitful strategy in the design of potent enzyme inhibitors. Notably, 2-carbamoylmorpholine derivatives have emerged as a novel class of nonpeptidic, low molecular weight direct renin inhibitors, offering potential for improved oral bioavailability compared to earlier generations of these antihypertensive agents.[1] The synthesis of enantiomerically pure 4-Boc-2-carbamoylmorpholine is therefore a critical step in accessing these and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic manipulations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 4-Boc-2-carbamoylmorpholine, points to the key intermediate, N-Boc-morpholine-2-carboxylic acid. The primary disconnection is the amide bond, which can be formed through standard peptide coupling methodologies from the corresponding carboxylic acid and a source of ammonia. The N-Boc-morpholine-2-carboxylic acid can, in turn, be synthesized from simpler, achiral precursors. A well-established and efficient route commences from epichlorohydrin.

Caption: Retrosynthetic analysis of 4-Boc-2-carbamoylmorpholine.

Synthesis of the Key Intermediate: (S)-N-Boc-morpholine-2-carboxylic acid

An operationally simple and scalable synthesis of (S)-N-Boc-morpholine-2-carboxylic acid has been developed, starting from epichlorohydrin. This multi-step, one-pot process avoids chromatographic purification, making it highly amenable to large-scale production.[2][3]

Experimental Protocol: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid

Step 1: Ring Opening and Cyclization to form (S)-2-hydroxymethylmorpholine

This initial step involves the reaction of (S)-epichlorohydrin with an amino alcohol, followed by in-situ cyclization. For the purpose of this guide, we will consider a generalized procedure that leads to the formation of the morpholine ring.

Step 2: Boc Protection of (S)-2-hydroxymethylmorpholine

The crude (S)-2-hydroxymethylmorpholine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield (S)-N-Boc-2-hydroxymethylmorpholine.

Step 3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

The final step is the oxidation of the primary alcohol to a carboxylic acid.

A detailed, integrated protocol is as follows:

-

Reaction Setup: A suitable reaction vessel is charged with the chosen amino alcohol and a solvent (e.g., methanol).

-

Epichlorohydrin Addition: (S)-epichlorohydrin is added dropwise to the solution at a controlled temperature.

-

Cyclization: After the initial reaction, a base is added to facilitate the intramolecular cyclization to form the morpholine ring.

-

Boc Protection: To the crude morpholine alcohol, a solution of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) is added, along with a base such as triethylamine. The reaction is stirred until completion.

-

Oxidation: The resulting N-Boc-2-hydroxymethylmorpholine is then subjected to oxidation. A common method involves the use of a ruthenium catalyst with a co-oxidant.

-

Work-up and Isolation: The reaction mixture is worked up by quenching the oxidant, followed by extraction and acidification to precipitate the desired carboxylic acid. The product can then be isolated by filtration.

Amidation of N-Boc-morpholine-2-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a critical step. Standard peptide coupling reagents are highly effective for this transformation. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent such as 1-hydroxy-7-azabenzotriazole (HOAt) is a reliable method.

Causality Behind Experimental Choices

-

EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia.

-

HOAt (Additive): The addition of HOAt is crucial for two reasons. Firstly, it reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself. Secondly, HOAt is known to suppress racemization, which is a critical consideration when working with chiral substrates.

-

Ammonia Source: A solution of ammonia in a suitable solvent (e.g., methanol or dioxane) is used as the nucleophile. An excess is typically employed to drive the reaction to completion.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is commonly used to dissolve the reactants.

Experimental Protocol: Synthesis of 4-Boc-2-carbamoylmorpholine

-

Reaction Setup: To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HOAt (1.2 eq) and EDC hydrochloride (1.2 eq).

-

Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester.

-

Ammonia Addition: Cool the reaction mixture to 0 °C and add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data Summary

| Reagent | Molar Eq. | Purpose |

| N-Boc-morpholine-2-carboxylic acid | 1.0 | Starting Material |

| EDC Hydrochloride | 1.2 | Coupling Reagent |

| HOAt | 1.2 | Activating Agent/Racemization Suppressant |

| Ammonia (7N in MeOH) | 5-10 | Nucleophile |

| DMF | - | Solvent |

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow for 4-Boc-2-carbamoylmorpholine.

Alternative Amidation Methodologies

While the EDC/HOAt coupling is a robust and widely used method, other reagents can also be employed for the direct amidation of carboxylic acids. These can be considered based on factors such as cost, substrate scope, and ease of workup.

-

Boric Acid Catalysis: Boric acid has emerged as a green and inexpensive catalyst for the direct formation of amides from carboxylic acids and amines. This method often requires azeotropic removal of water.

-

Silicon-Based Reagents: Reagents such as methyltrimethoxysilane (MTM) can mediate direct amidation reactions. A key advantage is the straightforward workup, where the silicon byproducts can be easily removed.

Conclusion

The synthesis of 4-Boc-2-carbamoylmorpholine is a key process for accessing a range of important pharmaceutical building blocks. The route described in this guide, proceeding via the N-Boc-morpholine-2-carboxylic acid intermediate, is efficient and scalable. The use of standard peptide coupling reagents for the final amidation step ensures high yields and purity. By understanding the underlying principles and having access to detailed protocols, researchers and drug development professionals can confidently produce this valuable compound for their discovery and development programs.

References

-

Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central - NIH. [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

Sources

4-Boc-2-carbamoylmorpholine chemical properties

An In-Depth Technical Guide to 4-Boc-2-carbamoylmorpholine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

4-Boc-2-carbamoylmorpholine, formally known as tert-butyl 2-carbamoylmorpholine-4-carboxylate, is a pivotal heterocyclic building block in modern medicinal chemistry. While not extensively characterized as a standalone compound in public literature, its core structure is integral to the development of advanced therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol derived from available precursors, and an exploration of its reactivity. We will particularly focus on its critical role as a novel scaffold in the design of direct renin inhibitors, highlighting how its unique structural features contribute to potent and selective biological activity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Introduction: The Strategic Value of the 2-Carbamoylmorpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, frequently incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] Its flexible conformation and the hydrogen bond accepting capability of its ether oxygen allow for favorable interactions with biological targets.[1]

The 2-carbamoylmorpholine moiety, in particular, has emerged as a novel and highly effective scaffold. Its significance was prominently demonstrated in the discovery of a new class of direct renin inhibitors (DRIs).[2] In this context, the 2-carbamoyl group and the morpholine oxygen atom form crucial hydrogen-bonding interactions with the catalytic site of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[2] The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is essential for synthetic manipulation, enabling controlled coupling reactions before its facile removal in the final stages of synthesis.[3]

Physicochemical and Spectroscopic Properties

Direct experimental data for 4-Boc-2-carbamoylmorpholine is not widely published. The following properties are based on its chemical structure and data from closely related analogues, such as 4-Boc-2-morpholinecarboxylic acid.[4][5]

| Property | Value / Expected Characteristics | Source / Rationale |

| Molecular Formula | C₁₀H₁₈N₂O₄ | Calculated |

| Molecular Weight | 230.26 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale beige solid | Based on analogues like 4-Boc-2-morpholinecarboxylic acid.[5] |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, Ethyl Acetate, DCM) | Based on related Boc-protected morpholines.[5][6] |

| Melting Point | Not determined. Precursor acid melts at >139°C (dec.).[5] | The amide may have a higher, more defined melting point than the precursor carboxylic acid. |

| pKa | Not determined. Precursor acid has a predicted pKa of 3.25.[5] | The amide group is significantly less acidic than the carboxylic acid. |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show a characteristic sharp singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group.[7][8] The morpholine ring protons would appear as a series of complex multiplets between approximately 2.8 and 4.0 ppm. The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets between 5.5 and 7.5 ppm, depending on the solvent and concentration.

-

¹³C NMR: Key signals would include the carbonyl of the Boc group (~155 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), the carbonyl of the carbamoyl group (~170-175 ppm), and multiple signals for the morpholine ring carbons between ~40 and 70 ppm.

-

IR Spectroscopy: Expected characteristic absorption bands include N-H stretching for the primary amide (two bands, ~3400-3200 cm⁻¹), C=O stretching for the Boc-carbamate (~1690 cm⁻¹) and the primary amide (Amide I band, ~1650 cm⁻¹), and a strong C-O-C stretching band for the morpholine ether linkage (~1100 cm⁻¹).

-

Mass Spectrometry (ESI-MS): The expected protonated molecular ion peak would be [M+H]⁺ at m/z 231.13.

Synthesis and Purification

The most direct and logical synthetic route to 4-Boc-2-carbamoylmorpholine is via the amide coupling of its corresponding carboxylic acid precursor, 4-Boc-2-morpholinecarboxylic acid, which is commercially available.[4][5]

Caption: General workflow for the synthesis of 4-Boc-2-carbamoylmorpholine.

Protocol 1: Synthesis via Amide Coupling

This protocol describes the conversion of 4-Boc-2-morpholinecarboxylic acid to its primary amide using HATU as the coupling agent.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes side reactions and is effective for forming primary amides. Ammonium chloride (NH₄Cl) serves as the ammonia source, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to liberate free ammonia in situ and neutralize the acid.

Materials:

-

HATU (1.1 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Boc-2-morpholinecarboxylic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (1.5 eq).

-

Dissolve the solids in anhydrous DMF.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography.

Protocol 2: Purification by Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc) is a suitable starting point.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and load it onto the silica gel column. Elute with the mobile phase, collecting fractions.

-

Detection: Monitor fractions by TLC using a potassium permanganate stain (which visualizes the morpholine moiety) or UV light if impurities are UV-active.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Chemical Reactivity and Stability

Stability and Storage

Like most Boc-protected amines, 4-Boc-2-carbamoylmorpholine should be stable under standard laboratory conditions.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6] For long-term storage, refrigeration (2-8°C) is recommended.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[9]

Reactivity: The N-Boc Group

The primary site of reactivity is the N-Boc group, which is designed for easy removal under acidic conditions.[3] This deprotection step is fundamental to using the compound as a building block in multi-step syntheses.

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

Protocol 3: N-Boc Deprotection

Rationale: Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM is a standard and highly effective method for Boc removal. The reaction is typically fast and clean, and the volatile reagents are easily removed.

Materials:

-

4-Boc-2-carbamoylmorpholine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-50% v/v in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the 4-Boc-2-carbamoylmorpholine in DCM in a round-bottom flask.

-

Cool the solution to 0°C.

-

Add the TFA/DCM solution dropwise.

-

Stir the reaction at 0°C to room temperature for 1-3 hours.

-

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting residue is the TFA salt of the deprotected amine. To obtain the free base, dissolve the residue in DCM and wash carefully with saturated aq. NaHCO₃ until the aqueous layer is basic.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 2-carbamoylmorpholine.

Applications in Medicinal Chemistry: A Renin Inhibitor Scaffold

The 2-carbamoylmorpholine scaffold is a validated pharmacophore for inhibiting human renin.[2] The Boc-protected version is the key intermediate used to build more complex molecules.

Mechanism of Action: In the active site of renin, the 2-carbamoyl group acts as a potent hydrogen bond donor and acceptor, forming interactions with the two catalytic aspartate residues (Asp32 and Asp215). The morpholine ether oxygen also forms a critical hydrogen bond with the backbone NH of Tyr14.[2] These interactions anchor the molecule in the active site, leading to potent inhibition.

Caption: Role of 2-carbamoylmorpholine as a central scaffold in a drug candidate.

The synthesis of potent DRIs involves the N-Boc deprotection of 4-Boc-2-carbamoylmorpholine, followed by N-alkylation or acylation to introduce moieties that occupy other binding pockets (e.g., S1 and S3sp) of the renin enzyme.[2] This modular approach allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Boc-2-carbamoylmorpholine is not available, a safety profile can be inferred from related compounds like tert-butyl 2-formylmorpholine-4-carboxylate and other Boc-protected heterocycles.[10]

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]

-

First Aid Measures:

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

Conclusion

4-Boc-2-carbamoylmorpholine stands out as a highly valuable and strategically important intermediate for drug discovery. Its synthesis from readily available precursors is straightforward, and its chemical reactivity is dominated by the reliable, acid-labile N-Boc protecting group. The demonstrated success of the 2-carbamoylmorpholine scaffold in developing potent direct renin inhibitors underscores its potential for application in other therapeutic areas. This guide provides the foundational knowledge for chemists to synthesize, handle, and strategically deploy this building block in the creation of novel and impactful medicines.

References

-

Title: MSDS of tert-Butyl morpholine-4-carboxylate. Source: Not specified. Link

-

Title: SAFETY DATA SHEET (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID. Source: Not specified. Link

-

Title: SAFETY DATA SHEET - tert-Butyl carbamate. Source: Fisher Scientific. Link

-

Title: 4-N-Boc-2-(2-Aminoethyl)Morpholine Supplier & Manufacturer in China. Source: Bouling Chemical Co., Limited. Link

-

Title: tert-Butyl 2-formylmorpholine-4-carboxylate - Safety Data Sheet. Source: Apollo Scientific. Link

-

Title: tert-butyl (2R)-2-formylmorpholine-4-carboxylate. Source: PubChem. Link

-

Title: 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Source: PubChem. Link

-

Title: Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Source: PubMed Central - NIH. Link

-

Title: Morpholine synthesis. Source: Organic Chemistry Portal. Link

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: PubMed Central - NIH. Link

-

Title: Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. Source: The Royal Society of Chemistry. Link

-

Title: 4-BOC-2-MORPHOLINECARBOXYLIC ACID CAS#: 189321-66-2. Source: ChemicalBook. Link

-

Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Source: ResearchGate. Link

-

Title: N-Boc-L-valine(13734-41-3) 1H NMR spectrum. Source: ChemicalBook. Link

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-BOC-2-MORPHOLINECARBOXYLIC ACID CAS#: 189321-66-2 [amp.chemicalbook.com]

- 6. 4-N-Boc-2-(2-Aminoethyl)Morpholine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [chemheterocycles.com]

- 7. rsc.org [rsc.org]

- 8. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cn.canbipharm.com [cn.canbipharm.com]

- 12. tert-butyl (2R)-2-formylmorpholine-4-carboxylate | C10H17NO4 | CID 1519384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, the morpholine scaffold represents a cornerstone of heterocyclic chemistry. Its prevalence in numerous approved pharmaceuticals underscores its significance as a privileged structure. The strategic incorporation of substituents onto the morpholine ring allows for the fine-tuning of physicochemical properties, thereby optimizing pharmacokinetic and pharmacodynamic profiles. A key intermediate in the synthesis of complex morpholine derivatives is 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid . The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle on the nitrogen atom, while the carboxylic acid functionality at the 2-position serves as a versatile anchor for further chemical elaboration.

This technical guide provides a comprehensive analysis of the spectroscopic data of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, offering researchers, scientists, and drug development professionals a detailed roadmap for its identification and characterization. Understanding the nuances of its spectroscopic signature is paramount for ensuring purity, confirming structural integrity, and advancing its application in synthetic workflows.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, with the systematic IUPAC name 4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid [1][2], dictates its characteristic spectroscopic features. The molecule comprises a morpholine ring, an N-Boc protecting group, and a carboxylic acid moiety. Each of these components will give rise to distinct signals in the various spectroscopic techniques discussed herein.

Molecular Formula: C₁₀H₁₇NO₅[1][2]

Molecular Weight: 231.25 g/mol [1]

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule. For 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, the spectrum is expected to reveal signals corresponding to the morpholine ring protons, the tert-butyl protons of the Boc group, and the acidic proton of the carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons.

-

Instrumental Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected chemical shifts (δ) for the protons of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid. The morpholine ring protons typically appear in the range of δ 3.5–4.5 ppm[3].

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 (variable) | Broad Singlet | 1H |

| Morpholine Ring Protons | 3.5 - 4.5 | Multiplets | 7H |

| Boc Group (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid will produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumental Analysis: Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is typically employed to simplify the spectrum to a series of singlets.

-

Data Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the solvent peak or TMS.

Interpretation of the ¹³C NMR Spectrum

The table below outlines the anticipated chemical shifts for the carbon atoms of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 180 |

| Boc Group Carbonyl (-OC O-) | 150 - 160 |

| Boc Group Quaternary Carbon (-C (CH₃)₃) | ~80 |

| Morpholine Ring Carbons (-C H-O, -C H₂-O, -C H₂-N) | 50 - 70 |

| Boc Group Methyl Carbons (-C(C H₃)₃) | ~28 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the carbamate (Boc) functionalities.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumental Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The key vibrational bands expected in the IR spectrum are detailed below. The presence of a very broad O-H stretch and a strong C=O stretch are characteristic of a carboxylic acid[4][5].

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid & Boc Group) | 1690 - 1760 | Strong |

| C-O Stretch | 1000 - 1300 | Strong |

The carbonyl (C=O) stretching band may appear as a broad or overlapping peak due to the presence of both the carboxylic acid and the Boc group carbonyls[6].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which can be analyzed in either positive or negative ion mode.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Interpretation of the Mass Spectrum

The expected molecular ions in the mass spectrum of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid are as follows:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 232.12 | Protonated molecule (Positive ion mode) |

| [M+Na]⁺ | 254.10 | Sodiated adduct (Positive ion mode) |

| [M-H]⁻ | 230.10 | Deprotonated molecule (Negative ion mode) |

A characteristic fragmentation pattern in positive ion mode would be the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.

Diagrams

Experimental Workflow

Caption: Workflow for Spectroscopic Characterization.

Structural Correlations in NMR

Caption: Key NMR Signal-Structure Correlations.

Conclusion

The comprehensive spectroscopic characterization of 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is indispensable for its effective utilization in research and development. This guide has detailed the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, providing a robust framework for its unambiguous identification. By understanding these spectroscopic signatures, scientists can ensure the quality and integrity of this versatile building block, thereby facilitating the synthesis of novel and potentially therapeutic agents.

References

-

PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Lead Sciences. (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid. Available at: [Link]

-

PubChemLite. (2s)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000154 4-(2-Aminoethyl)morpholine. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 4-Boc-2-carbamoylmorpholine

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and overall efficacy. This guide provides an in-depth technical exploration of the solubility characteristics of 4-Boc-2-carbamoylmorpholine, a heterocyclic compound featuring key structural motifs common in contemporary medicinal chemistry. Understanding and predicting the solubility of such molecules is not merely an academic exercise; it is a fundamental requirement for rational drug design, enabling researchers to anticipate challenges and devise effective formulation strategies.

This document will dissect the molecular architecture of 4-Boc-2-carbamoylmorpholine to forecast its behavior in various solvent systems. We will delve into the theoretical underpinnings of its solubility, supported by a comprehensive analysis of its constituent functional groups: the morpholine core, the bulky tert-butyloxycarbonyl (Boc) protecting group, and the polar carbamoyl moiety. Furthermore, this guide will present robust, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic molecule is a complex interplay of its intrinsic properties and its interactions with the surrounding solvent. A detailed examination of the structure of 4-Boc-2-carbamoylmorpholine provides critical insights into its anticipated solubility.

The core of the molecule is a morpholine ring, a heterocycle containing both an ether linkage and a secondary amine. Morpholine itself is a colorless, hygroscopic liquid that is miscible with water and a wide array of organic solvents.[1][2][3] This high solubility is attributed to its polar nature and the ability of the nitrogen and oxygen atoms to participate in hydrogen bonding.[4]

Attached to the morpholine nitrogen is a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a cornerstone of modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions.[5][6] However, its bulky, nonpolar tert-butyl component significantly increases the lipophilicity of a molecule, which generally leads to decreased aqueous solubility. While Boc-protected amino acids are typically soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF), their solubility in polar, aqueous environments can be limited.[5]

Finally, the molecule features a carbamoyl group (-CONH2) at the 2-position of the morpholine ring. The carbamoyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7] This moiety is expected to enhance the molecule's interaction with polar solvents and contribute positively to its aqueous solubility.

Balancing these competing structural features—the inherent polarity of the morpholine and carbamoyl groups against the lipophilicity of the Boc group—is key to predicting the solubility of 4-Boc-2-carbamoylmorpholine. It is anticipated that the molecule will exhibit moderate solubility in polar aprotic solvents and good solubility in many common organic solvents, while its aqueous solubility may be limited.

Predicted Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar morpholine and carbamoyl groups will aid solubility, but the large, nonpolar Boc group will likely limit miscibility with water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like in water. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | High | The overall molecule possesses significant nonpolar character due to the Boc group, favoring solubility in these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is expected to be a good solvent, while the less polar diethyl ether may show slightly lower solvating power. |

| Hydrocarbons | Hexanes, Toluene | Low | The molecule's polarity from the morpholine and carbamoyl groups will likely render it poorly soluble in highly nonpolar hydrocarbon solvents. |

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-Boc-2-carbamoylmorpholine is not a static property but is influenced by several external factors:

-

pH: The morpholine nitrogen, although protected by the Boc group, can still exhibit some basicity. In acidic aqueous solutions, protonation of the morpholine nitrogen would lead to the formation of a cationic species, which is expected to have significantly higher aqueous solubility. Conversely, in highly basic solutions, the carbamoyl N-H protons could potentially be deprotonated, though this is less likely under typical conditions.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for 4-Boc-2-carbamoylmorpholine to understand its behavior under different processing and storage conditions.

-

Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystal lattice energy, can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to empirical data, rigorous experimental protocols are essential. The following sections detail methodologies for determining both kinetic and thermodynamic solubility, which provide different but complementary insights into a compound's behavior.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measurement is a high-throughput method often employed in early-stage drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution to an aqueous buffer. It provides an estimate of how readily a compound dissolves and can be indicative of potential absorption issues.

Experimental Workflow for Kinetic Solubility

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 3. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 4. polybluechem.com [polybluechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Carbamoyl | CH2NO | CID 5460723 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Boc-2-carbamoylmorpholine

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The specific compound, 4-Boc-2-carbamoylmorpholine, serves as a versatile chiral building block in the synthesis of complex molecules, including potent enzyme inhibitors and other pharmacologically active agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the carbamoyl moiety at the 2-position provides a key interaction point for biological targets.

This comprehensive guide provides a detailed, field-proven methodology for the synthesis of 4-Boc-2-carbamoylmorpholine. We will delve into the strategic selection of starting materials, provide step-by-step experimental protocols, and offer insights into the mechanistic underpinnings of the key transformations. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible synthetic route to this important intermediate.

Overview of the Synthetic Strategy

The most efficient and modular approach to 4-Boc-2-carbamoylmorpholine involves a two-stage process. The first stage is the construction of the chiral morpholine core, yielding the key intermediate, 4-Boc-morpholine-2-carboxylic acid. The second stage involves the amidation of this carboxylic acid to afford the target carbamoyl derivative. This strategy allows for the potential diversification of the amide group if desired.

For the synthesis of the chiral morpholine core, we will focus on a concise and operationally simple route starting from readily available and inexpensive (S)-epichlorohydrin.[3][4] This approach avoids multiple chromatographic purifications, making it amenable to larger scale synthesis. The subsequent amidation is achieved using standard peptide coupling reagents, which are known for their high efficiency and mild reaction conditions.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-4-Boc-morpholine-2-carboxylic acid

This procedure is adapted from a known concise synthesis of N-Boc-morpholine-2-carboxylic acid from epichlorohydrin.[3][4] The reaction proceeds through the opening of the epoxide by an amino alcohol, followed by intramolecular cyclization and subsequent Boc protection and oxidation. For the purpose of this guide, we will outline a conceptual pathway based on this established methodology.

Starting Materials:

-

(S)-Epichlorohydrin

-

2-Aminoethanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO₄)

-

Appropriate solvents (e.g., water, tert-butanol)

Step-by-Step Methodology:

-

Epoxide Ring Opening and Cyclization:

-

In a reaction vessel, dissolve 2-aminoethanol in an appropriate solvent such as water.

-

Cool the solution in an ice bath and slowly add (S)-epichlorohydrin dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Add a solution of sodium hydroxide to facilitate the intramolecular cyclization to form the morpholine ring. Heat the mixture if necessary to drive the reaction to completion.

-

-

Boc Protection of the Morpholine Nitrogen:

-

To the crude morpholine solution, add a suitable solvent like tert-butanol.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaOH) to the reaction mixture.

-

Stir at room temperature for 4-6 hours until the protection is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Oxidation to the Carboxylic Acid:

-

Cool the solution containing the N-Boc-2-hydroxymethylmorpholine intermediate in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO₄) while carefully controlling the temperature.

-

After the addition, allow the reaction to proceed at room temperature until the oxidation is complete.

-

Work up the reaction by quenching the excess oxidant, filtering the manganese dioxide, and acidifying the aqueous layer to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield (S)-4-Boc-morpholine-2-carboxylic acid.

-

Part 2: Amidation of (S)-4-Boc-morpholine-2-carboxylic acid

This protocol utilizes standard peptide coupling conditions for the efficient formation of the amide bond. The choice of coupling agents is critical for achieving high yields and minimizing side reactions.

Starting Materials:

-

(S)-4-Boc-morpholine-2-carboxylic acid

-

Ammonia source (e.g., aqueous ammonia, ammonium chloride with a base)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxy-7-azabenzotriazole (HOAt) or Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Step-by-Step Methodology:

-

Reaction Setup:

-

In a clean, dry reaction flask, dissolve (S)-4-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and HOAt (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

-

Amide Bond Formation:

-

To the activated carboxylic acid solution, add a source of ammonia. For a simple carbamoyl group, aqueous ammonia (e.g., 28-30% solution, 2-3 eq) can be used. Alternatively, ammonium chloride (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) can be employed.

-

Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate and brine to remove unreacted starting material and coupling agent byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 4-Boc-2-carbamoylmorpholine.

-

Mechanistic Insights

The Amidation Reaction: The use of EDC and HOAt is a well-established method for forming amide bonds. The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOAt intercepts the O-acylisourea to form an active ester. This active ester is more stable than the O-acylisourea but highly reactive towards amines. The subsequent nucleophilic attack by ammonia on the carbonyl carbon of the active ester leads to the formation of a tetrahedral intermediate, which then collapses to yield the desired amide and regenerates HOAt. This catalytic cycle is highly efficient and minimizes epimerization of the chiral center at the 2-position of the morpholine ring.

Tabular Summary of Key Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity |

| (S)-Epichlorohydrin | C₃H₅ClO | 92.52 | N/A (Starting Material) | >99% |

| (S)-4-Boc-morpholine-2-carboxylic acid | C₁₀H₁₇NO₅ | 231.25 | 70-80% (over 3 steps) | >95% |

| 4-Boc-2-carbamoylmorpholine | C₁₀H₁₈N₂O₄ | 230.26 | 85-95% | >98% |

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathway from the key intermediate to the final product.

Caption: Synthetic workflow for 4-Boc-2-carbamoylmorpholine.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Boc-2-carbamoylmorpholine. By starting from the inexpensive chiral building block (S)-epichlorohydrin, the synthesis of the key intermediate, (S)-4-Boc-morpholine-2-carboxylic acid, can be achieved efficiently. The subsequent amidation using standard peptide coupling reagents proceeds in high yield to deliver the final product with excellent purity. The strategic choices of reagents and reaction conditions are grounded in well-established chemical principles, ensuring the trustworthiness and reproducibility of the protocol. This guide empowers researchers with the necessary technical information to confidently synthesize this valuable building block for their drug discovery and development programs.

References

-

(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E. [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. ResearchGate. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. PubMed. [Link]

-

TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Royal Society of Chemistry. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

Sources

- 1. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of the 4-Boc-2-Carbamoylmorpholine Scaffold

Foreword: The Morpholine Moiety in Modern Drug Discovery

To the dedicated researcher, the elegance of a molecule lies not only in its complexity but in its utility. The morpholine heterocycle is a testament to this principle. Its inherent properties—a flexible conformation, improved aqueous solubility, and the ability to enhance blood-brain barrier permeability—render it a privileged scaffold in medicinal chemistry.[1][2][3] The strategic incorporation of a morpholine ring can modulate pharmacokinetic and pharmacodynamic (PK/PD) properties, transforming a promising compound into a viable drug candidate.[2][3] This guide focuses on a particularly valuable derivative: 4-Boc-2-carbamoylmorpholine. We will delve into its chemical architecture, synthesis from its carboxylic acid precursor, and its significance as a building block for novel therapeutics, particularly in the realm of neurological and cardiovascular diseases.[1][2][4]

Core Structure Analysis: 4-Boc-2-Carbamoylmorpholine

The structure of 4-Boc-2-carbamoylmorpholine is defined by a central morpholine ring. The nitrogen at position 4 is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent its participation in unwanted side reactions. The key functional group, a carbamoyl (carboxamide) moiety, is located at the 2-position. This position is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers.

| Property | Data | Source |

| Molecular Formula | C10H18N2O4 | Calculated |

| Molecular Weight | 230.26 g/mol | Calculated |

| Core Scaffold | Morpholine | [1][2] |

| Protecting Group | tert-butyloxycarbonyl (Boc) | [1] |

| Key Functional Group | Carboxamide (Carbamoyl) | [4] |

| Chirality | Chiral at C2 position | [1][5] |

The Boc protecting group is crucial for synthetic control. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent modification at the nitrogen atom.[6] The carbamoyl group at C2 is a key pharmacophoric element, capable of forming critical hydrogen bond interactions with biological targets, as seen in a novel class of direct renin inhibitors.[4]

Synthetic Strategy: A Two-Stage Approach

The synthesis of 4-Boc-2-carbamoylmorpholine is most efficiently achieved via its corresponding carboxylic acid intermediate, 4-Boc-morpholine-2-carboxylic acid. This precursor is commercially available and its synthesis is well-documented.[6][7][8] The overall synthetic workflow can be visualized as a two-part process: first, the synthesis of the chiral carboxylic acid, and second, its amidation to the target carbamoyl compound.

Caption: High-level workflow for the synthesis of 4-Boc-2-carbamoylmorpholine.

Synthesis of the Precursor: (S)-4-Boc-morpholine-2-carboxylic acid

A robust and operationally simple synthesis starting from epichlorohydrin has been developed, which notably avoids the need for column chromatography, making it highly scalable.[6][9]

Protocol: Synthesis of (S)-N-BOC-morpholine-2-carboxylic acid [6]

-

Step 1: Ring Formation. Epichlorohydrin is reacted with a suitable amino alcohol to form the morpholine ring. This is followed by N-protection using di-tert-butyl dicarbonate (Boc)₂O to yield N-BOC-2-hydroxymethylmorpholine.

-

Causality: The use of epichlorohydrin provides the three-carbon backbone for the morpholine ring. The Boc protection is critical to prevent N-alkylation in subsequent steps and to control reactivity.

-

-

Step 2: Oxidation. The primary alcohol of N-BOC-2-hydroxymethylmorpholine is oxidized to the carboxylic acid. Standard oxidizing agents like TEMPO with a co-oxidant can be employed.

-

Causality: This selective oxidation provides the desired carboxylic acid functionality at the C2 position, which is the immediate precursor to our target molecule.

-

-

Step 3: Work-up and Isolation. The reaction is quenched, and the product is isolated through extraction and crystallization. The avoidance of chromatography is a significant process advantage.[6]

Synthesis of the Target: 4-Boc-2-carbamoylmorpholine

The conversion of a carboxylic acid to a primary amide (carbamoyl group) is a fundamental transformation in organic chemistry. This is typically achieved through an amide coupling reaction.

Protocol: Amidation of 4-Boc-morpholine-2-carboxylic acid

-

Step 1: Activation of the Carboxylic Acid. The 4-Boc-morpholine-2-carboxylic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.), and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq.) are added. The mixture is stirred at 0°C for 30 minutes.

-

Causality: The carboxylic acid itself is not reactive enough to be attacked by ammonia. EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.[10] HOBt is used to suppress side reactions and minimize racemization at the chiral C2 center.

-

-

Step 2: Nucleophilic Attack. A source of ammonia, such as ammonium chloride (1.2 eq.) along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Causality: The ammonia acts as the nucleophile, attacking the activated ester intermediate to form the thermodynamically stable amide bond. The base is required to deprotonate the ammonium salt to generate free ammonia in situ.

-

-

Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layers are washed with dilute acid, base, and brine to remove unreacted starting materials and coupling reagents. The final product is purified by column chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of both the precursor and the final product must be confirmed through rigorous analytical techniques.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 6559076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-BOC-2-MORPHOLINECARBOXYLIC ACID CAS#: 189321-66-2 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

4-Boc-2-carbamoylmorpholine molecular weight

An In-depth Technical Guide to 4-Boc-2-carbamoylmorpholine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 2-carbamoylmorpholine-4-carboxylate, commonly known as 4-Boc-2-carbamoylmorpholine. A chiral building block of significant interest, this molecule serves as a critical intermediate in the synthesis of complex chemical entities for pharmaceutical and life sciences research. We will delve into its core physicochemical properties, detail a robust synthetic pathway from its carboxylic acid precursor, explore its applications in drug discovery, and outline a self-validating analytical protocol for quality assurance.

Core Molecular Identity and Physicochemical Properties

4-Boc-2-carbamoylmorpholine is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups. The "4-Boc" designation indicates that the morpholine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent the amine from participating in unwanted side reactions. The "2-carbamoyl" substituent refers to the primary amide group (-CONH₂) at the C2 position of the ring.

The presence of a stereocenter at the C2 position means the molecule exists as two distinct enantiomers: (R) and (S). This chirality is of paramount importance in drug development, where often only one enantiomer is biologically active.

Key Physicochemical Data

The fundamental properties of 4-Boc-2-carbamoylmorpholine are summarized below. These values are critical for designing synthetic reactions, developing analytical methods, and understanding the compound's behavior in various chemical environments.

| Property | Value | Source / Comment |

| Molecular Formula | C₁₀H₁₈N₂O₄ | Derived from the structure. |

| Molecular Weight | 244.26 g/mol | Calculated from the molecular formula. |

| Stereoisomer CAS Numbers | (R): 1821769-71-4 (S): 1821811-20-4 | Identifies the specific enantiomers, which is crucial for procurement and regulatory purposes.[1][2] |

| Appearance | White to off-white solid | Typical appearance for purified organic compounds of this class. |

| Precursor Compound | 4-Boc-morpholine-2-carboxylic acid (C₁₀H₁₇NO₅) | The direct synthetic precursor, with a molecular weight of 231.25 g/mol .[3] |

Synthesis Pathway: Amide Formation

The most direct and common synthesis of 4-Boc-2-carbamoylmorpholine involves the amidation of its corresponding carboxylic acid precursor, 4-Boc-morpholine-2-carboxylic acid. This transformation is a cornerstone of medicinal chemistry and is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the introduction of an ammonia source.

The choice of coupling agent is critical for ensuring high yield and minimizing side reactions. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is field-proven for its efficiency and suppression of racemization at the adjacent stereocenter.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting material to the final, purified product.

Caption: A typical workflow for the synthesis of 4-Boc-2-carbamoylmorpholine.

Detailed Experimental Protocol

This protocol describes a robust, self-validating method for the synthesis.

-

Reagent Preparation: To a solution of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and EDC hydrochloride (1.2 eq) at 0°C under a nitrogen atmosphere.

-

Causality: Performing the reaction under inert atmosphere and at low temperature minimizes side reactions and degradation of the activated ester intermediate. EDC is the carbodiimide that activates the carboxylic acid, while HOBt acts as a nucleophilic catalyst to form a more stable activated ester, which efficiently reacts with the amine and crucially suppresses racemization.

-

-

Activation: Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the HOBt-ester intermediate.

-

Amidation: Add ammonium chloride (NH₄Cl, 1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA is used to liberate free ammonia (NH₃) from the ammonium salt in situ. This method is often preferred over using aqueous ammonia to maintain anhydrous conditions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), water, and brine.

-

Self-Validation: Each wash step is designed to remove specific impurities, ensuring a cleaner crude product before final purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Boc-2-carbamoylmorpholine.

Applications in Research and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can improve physicochemical properties such as solubility and metabolic stability.[4] 4-Boc-2-carbamoylmorpholine, as a chiral building block, provides a synthetically accessible entry point to more complex molecules.

-

Scaffold for Novel Therapeutics: The primary amide and the protected secondary amine provide two distinct handles for further chemical modification, allowing for the construction of diverse molecular libraries. Organic synthesis provides the crucial tools to build upon such scaffolds to create novel drug candidates.[][6]

-

EZH2 Inhibitors: Morpholine derivatives have been successfully developed as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[7] The carbamoyl group can serve as a key hydrogen bond donor, interacting with amino acid residues in the target's active site.

-

Asymmetric Synthesis: The inherent chirality of this building block is leveraged in asymmetric synthesis to produce enantiomerically pure final compounds, which is a regulatory requirement for many modern pharmaceuticals.[4]

Quality Control: A Validated Analytical Method

Confirming the identity, purity, and enantiomeric excess of 4-Boc-2-carbamoylmorpholine is essential. A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive quality control system.

Protocol: Purity Analysis by HPLC-MS

This method is designed to separate the target compound from potential impurities, such as the starting carboxylic acid or residual coupling agents.

-

Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., TOF or Quadrupole).

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The C18 stationary phase provides excellent retention for moderately polar compounds. The formic acid acidifies the mobile phase, ensuring that the morpholine nitrogen (if deprotected) and any acidic/basic functionalities are protonated, leading to sharper peaks and reproducible retention times.

-

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.

-

Flow Rate: 0.8 mL/min.

-

Detection:

-

UV detection at 210 nm (for the amide and Boc carbonyls).

-

Mass Spectrometry (Positive Ion Electrospray Ionization - ESI+): Scan for the protonated molecule [M+H]⁺ at m/z 245.13.

-

-

Self-Validation: The combination of a specific retention time from the HPLC and the confirmation of the exact mass-to-charge ratio by the MS provides an unambiguous identification of the compound. Purity is calculated from the area percentage of the product peak in the UV chromatogram.

Conclusion

4-Boc-2-carbamoylmorpholine is a high-value chiral intermediate whose utility is firmly established in modern synthetic and medicinal chemistry. A thorough understanding of its properties, a mastery of its synthesis via robust amidation protocols, and the application of rigorous analytical methods are essential for its successful application. This guide provides the foundational knowledge for researchers and drug development professionals to confidently incorporate this versatile building block into their discovery programs, accelerating the development of next-generation therapeutics.

References

-

Chemsigma. (S)-4-Boc-2-carbaMoylMorpholine | 1821811-20-4. Available from: [Link]

-

PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate | C11H17NO3. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate | C10H17NO4. National Center for Biotechnology Information. Available from: [Link]

-

Funel, C., & Schmidt, F. (2014). The morpholine skeleton in medicinal chemistry. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1437. Available from: [Link]

-

Zhang, T. Y., & Vulto, I. (2002). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 67(1), 218–220. Available from: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

-

Kumpins, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3334. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 346–356. Available from: [Link]

-

National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

-

Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 342(9), 542–549. Available from: [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394. Available from: [Link]

-

Miller, M. J., et al. (2009). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. The Journal of Organic Chemistry, 74(18), 7131–7134. Available from: [Link]

Sources

- 1. (S)-4-Boc-2-carbaMoylMorpholine [1821811-20-4] | Chemsigma [chemsigma.com]

- 2. (R)-4-Boc-2-carbaMoylMorpholine [1821769-71-4] | King-Pharm [king-pharm.com]

- 3. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic synthesis provides opportunities to transform drug discovery [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of 4-Boc-2-carbamoylmorpholine: A Strategy for Pharmaceutical Development

Executive Summary

4-Boc-2-carbamoylmorpholine is a key heterocyclic building block, valued in medicinal chemistry for its role in the synthesis of complex pharmaceutical agents.[1][2] Its molecular structure, featuring a morpholine core, a tert-butyloxycarbonyl (Boc) protecting group, and a primary amide (carbamoyl) functional group, presents a unique analytical challenge. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, scientifically-grounded strategy for the comprehensive purity analysis of 4-Boc-2-carbamoylmorpholine. Moving beyond rote procedures, we will explore the causal relationships behind methodological choices, establishing a robust, self-validating framework for analysis that aligns with the stringent requirements of drug development and regulatory compliance.

The Analytical Imperative: Proactive Impurity Profiling

The foundation of any robust purity analysis is a deep understanding of what impurities might be present. A proactive, science-led approach to impurity profiling considers both the synthetic route and the inherent chemical stability of the molecule. This allows for the development of highly specific analytical methods capable of separating and quantifying the main component from all potential contaminants.

Anticipating Process-Related Impurities

Impurities can be introduced at any stage of the manufacturing process.[3] A likely synthetic pathway to 4-Boc-2-carbamoylmorpholine may start from precursors such as (S)-N-Boc-morpholine-2-carboxylic acid or (S)-N-Boc-2-hydroxymethylmorpholine.[4][5] Based on common synthetic transformations, we can anticipate the following classes of process-related impurities:

-

Unreacted Starting Materials: Residual quantities of precursors like N-Boc-morpholine-2-carboxylic acid.[6]

-

Reagent Carryover: Traces of coupling agents or solvents used in the amidation step.

-

Synthetic By-products: Compounds formed from side reactions during the synthesis. For example, the formation of dimers or products from incomplete reactions.

Unveiling Degradation Pathways via Forced Degradation

Stability-indicating analytical methods are required to separate the API from any degradation products that may form over time, ensuring product quality throughout its lifecycle.[7][8] Forced degradation, or stress testing, is the cornerstone of developing such methods.[9][10] By subjecting 4-Boc-2-carbamoylmorpholine to harsh conditions, we can purposefully generate potential degradants and ensure our analytical method can detect them.

Key degradation pathways for this molecule include:

-

Acidic Hydrolysis: The Boc protecting group is highly susceptible to cleavage under acidic conditions, which would yield 2-carbamoylmorpholine.

-

Basic Hydrolysis: The primary amide of the carbamoyl group can be hydrolyzed under strong basic conditions to form the corresponding carboxylic acid, N-Boc-morpholine-2-carboxylic acid.

-

Oxidative Degradation: The morpholine ring, particularly the nitrogen and adjacent carbons, can be susceptible to oxidation.

-

Thermal and Photolytic Stress: High heat and UV light can induce other, less predictable degradation pathways.

The diagram below illustrates the relationship between the target molecule and its most probable impurities.

The Primary Assay: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential tool for pharmaceutical purity analysis due to its high resolving power, sensitivity, and robustness.[8] The goal is to develop a single gradient method that can separate the main peak from all process- and degradation-related impurities.[11]

The Causality of Method Design

-

Technique Selection: Reversed-phase HPLC (RP-HPLC) is the logical choice. 4-Boc-2-carbamoylmorpholine is a molecule of moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase with a polar mobile phase.

-